molecular formula C13H10O6 B14628618 (3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone CAS No. 56609-45-1

(3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone

Cat. No.: B14628618
CAS No.: 56609-45-1
M. Wt: 262.21 g/mol
InChI Key: SPGXHJLVTVJISF-UHFFFAOYSA-N
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Description

(3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone is a compound known for its significant biological activities, including enzyme inhibition and antioxidant properties. This compound is part of a broader class of phenolic compounds, which are known for their diverse applications in medicinal chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone typically involves the reaction of (3,4-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone with demethylating agents such as boron tribromide (BBr3). This reaction removes the methoxy groups, resulting in the formation of the desired hydroxyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar demethylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers and esters

Scientific Research Applications

(3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its enzyme inhibition properties, particularly against carbonic anhydrase isozymes.

    Medicine: Investigated for its potential antioxidant and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of (3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone involves its interaction with various molecular targets, including enzymes and free radicals. The compound’s hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. Additionally, its ability to inhibit enzymes like carbonic anhydrase isozymes is attributed to its binding to the active site of the enzyme, blocking its activity .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone
  • (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone
  • (3,4-Dihydroxyphenyl)(phenyl)methanone

Uniqueness

(3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone is unique due to its specific arrangement of hydroxyl groups, which enhances its antioxidant properties and enzyme inhibition capabilities. This makes it particularly effective in applications requiring strong antioxidant activity and enzyme inhibition .

Properties

CAS No.

56609-45-1

Molecular Formula

C13H10O6

Molecular Weight

262.21 g/mol

IUPAC Name

(3,4-dihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone

InChI

InChI=1S/C13H10O6/c14-8-2-1-6(3-9(8)15)12(18)7-4-10(16)13(19)11(17)5-7/h1-5,14-17,19H

InChI Key

SPGXHJLVTVJISF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C(=C2)O)O)O)O)O

Origin of Product

United States

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